(S)-2-(Pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyrrolidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine N-imine with alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.
Scientific Research Applications
(S)-2-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-cyclohexyl-3-(pyrrolidin-3-yl)urea: This compound shares a similar pyrrolidine moiety but differs in its overall structure and applications.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds have a similar pyridine ring but differ in their additional functional groups and pharmacological activities.
Uniqueness
(S)-2-(Pyrrolidin-3-yl)pyridine is unique due to its specific structural configuration and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1 |
InChI Key |
STXABSODTGKUAK-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=N2 |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.